molecular formula C13H15N B14513196 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- CAS No. 62736-99-6

2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl-

Cat. No.: B14513196
CAS No.: 62736-99-6
M. Wt: 185.26 g/mol
InChI Key: JFPJOISOBAHMNV-UHFFFAOYSA-N
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Description

2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is a heterocyclic organic compound Azirines are three-membered nitrogen-containing rings that are known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. Common methods include:

    Cyclization of Imines: This method involves the reaction of imines with suitable reagents to form the azirine ring.

    Photochemical Methods: Ultraviolet light can induce the formation of azirines from diazo compounds or other suitable precursors.

Industrial Production Methods

Industrial production methods for azirines are less common due to their high reactivity and potential instability. advancements in chemical engineering may allow for the scalable production of these compounds under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of aziridines or other reduced products.

    Substitution: The phenyl and propenyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce aziridines.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2H-Azirine: The parent compound with similar reactivity but without the phenyl and propenyl groups.

    Aziridines: Saturated three-membered nitrogen-containing rings with different reactivity profiles.

    Oxaziridines: Oxygen-containing analogs with distinct chemical behavior.

Uniqueness

2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is unique due to the presence of the phenyl and propenyl groups, which can influence its reactivity and potential applications. These substituents can enhance its stability and provide additional sites for chemical modification.

Properties

CAS No.

62736-99-6

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-but-3-en-2-yl-3-methyl-2-phenylazirine

InChI

InChI=1S/C13H15N/c1-4-10(2)13(11(3)14-13)12-8-6-5-7-9-12/h4-10H,1H2,2-3H3

InChI Key

JFPJOISOBAHMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC1(C2=CC=CC=C2)C(C)C=C

Origin of Product

United States

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